O-デメチルムラヤニン

説明

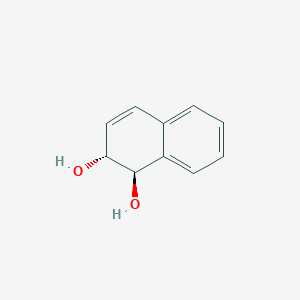

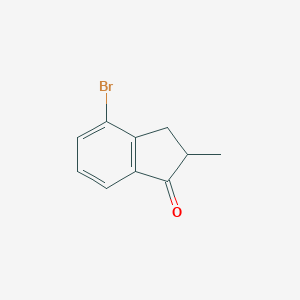

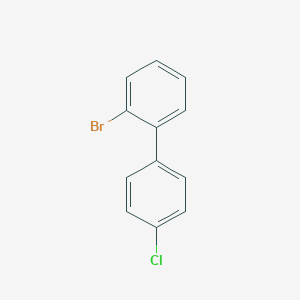

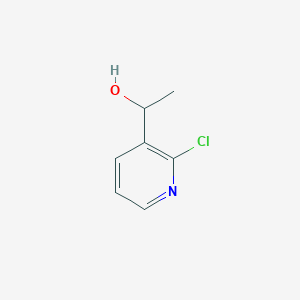

Demethylmurrayanine is a natural phenol that exhibits strong cytotoxicity against MCF-7 and SMMC-7721 with IC50 values in the range 4.42-7.59 μg/mL . It is a compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 .

Synthesis Analysis

The synthesis of natural carbazoles O-demethylmurrayanine and murrastanine A starting from the title exo-heterocyclic diene is described. In the synthesis of murrastanine A, its symmetric C4,C4′ dimer can be obtained as the sole product under rather mild conditions .

Molecular Structure Analysis

The molecular structure of Demethylmurrayanine is represented by the SMILES notation O=CC1=CC2=C (C (O)=C1)NC3=C2C=CC=C3 . For a detailed molecular structure analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used .

Physical And Chemical Properties Analysis

Demethylmurrayanine has a density of 1.4±0.1 g/cm3, a boiling point of 488.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C. It also has an enthalpy of vaporization of 78.3±3.0 kJ/mol and a flash point of 249.2±23.2 °C .

科学的研究の応用

スーパーオキシドアニオン生成の阻害

O-デメチルムラヤニンは、様々な炎症および病理学的プロセスに関与する活性酸素種であるスーパーオキシドアニオン生成の強力な阻害を示すことが示されています。 これは、酸化ストレスに関連する状態の治療または予防における潜在的な用途を示唆しています .

エラスターゼ放出阻害

この化合物は、エラスチンを分解する酵素であり、炎症性疾患に寄与する可能性のあるエラスターゼ放出も阻害します。 その阻害は、エラスターゼ活性が有害な肺気腫または慢性閉塞性肺疾患(COPD)などの疾患の治療に有益である可能性があります .

抗がん活性

O-デメチルムラヤニンは、MCF-7(乳がん)およびSMMC-7721(肝がん)など、特定のがん細胞株に対して細胞毒性を示しており、がん研究および治療におけるその潜在的な用途を示唆しています .

作用機序

Target of Action

Demethylmurrayanine, also known as O-demethylmurrayanine, is a natural phenol It has been reported to exhibit strong cytotoxicity against mcf-7 and smmc-7721 , suggesting that it may target certain cellular components or pathways involved in cell survival and proliferation.

Mode of Action

It is known to exhibit strong cytotoxicity against certain cell lines , indicating that it may interact with its targets to induce cell death or inhibit cell proliferation

Result of Action

Demethylmurrayanine has been reported to exhibit strong cytotoxicity against certain cell lines This suggests that the molecular and cellular effects of the compound’s action may include induction of cell death and inhibition of cell proliferation

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound

特性

IUPAC Name |

1-hydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-7,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSFFQUIYNEZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is O-Demethylmurrayanine synthesized in the laboratory?

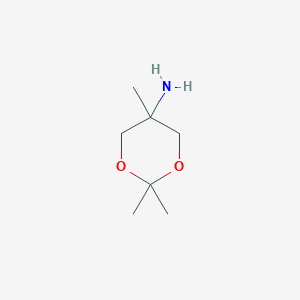

A2: A successful synthetic route for O-Demethylmurrayanine starts with N-Phenyl-4,5-dimethylene-1,3-oxazolidin-2-one . This process involves the creation of a crucial diarylamine intermediate. The final step involves a palladium-catalyzed cyclization of a silylated derivative of this diarylamine to form the O-Demethylmurrayanine structure . This synthetic approach provides a reliable method for obtaining O-Demethylmurrayanine for research and potential applications.

Q2: What is the structural difference between O-Demethylmurrayanine and Murrayanine?

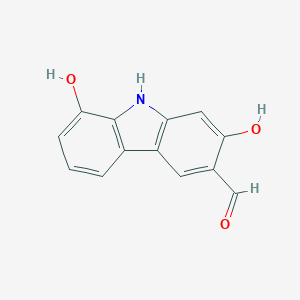

A3: O-Demethylmurrayanine is structurally very similar to Murrayanine. The key difference lies in the presence of a methoxy group (-OCH3) at the 1-position of the carbazole ring in Murrayanine. O-Demethylmurrayanine, as the name suggests, lacks this methoxy group, having a hydroxyl group (-OH) at the same position . This subtle structural variation can potentially lead to differences in their biological activities and pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)